molecular formula C15H22O2Si B8574567 4-[(tert-butyldimethylsilyl)oxy]-2,3-dihydro-1H-inden-1-one CAS No. 119229-09-3

4-[(tert-butyldimethylsilyl)oxy]-2,3-dihydro-1H-inden-1-one

Cat. No.: B8574567
CAS No.: 119229-09-3
M. Wt: 262.42 g/mol
InChI Key: MXQNFZNLFDXTMA-UHFFFAOYSA-N
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Description

4-[(tert-butyldimethylsilyl)oxy]-2,3-dihydro-1H-inden-1-one is a compound that features a tert-butyl(dimethyl)silyl group attached to an indenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-butyldimethylsilyl)oxy]-2,3-dihydro-1H-inden-1-one typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like methylene chloride . The key steps include the formation of the silyl ether and subsequent reactions to introduce the indenone moiety.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-[(tert-butyldimethylsilyl)oxy]-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the indenone structure.

    Substitution: The silyl ether group can be substituted under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like n-butyllithium for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

4-[(tert-butyldimethylsilyl)oxy]-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(tert-butyldimethylsilyl)oxy]-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets through its silyl ether and indenone functionalities. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects. The exact pathways depend on the specific application and context in which the compound is used .

Properties

CAS No.

119229-09-3

Molecular Formula

C15H22O2Si

Molecular Weight

262.42 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C15H22O2Si/c1-15(2,3)18(4,5)17-14-8-6-7-11-12(14)9-10-13(11)16/h6-8H,9-10H2,1-5H3

InChI Key

MXQNFZNLFDXTMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC2=C1CCC2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-hydroxy-1-indanone (594 mg) and triethylamine (0.7 ml) in dry dichloromethane (10 ml) was added tert-butyldimethylsilyl chloride (724 mg) in several portions at 0° C. The mixture was stirred overnight at ambient temperature and then poured into a mixture of water (30 ml) and dichloromethane (20 ml). The separated organic layer was washed with 1N-hydrochloric acid, brine and aqueous saturated sodium bicarbonate solution, succeedingly. The solution was dried and evaporated in vacuo. The residue was purified by columnchromatography on silica gel eluted by dichloromethane to give 4-(tert-butyldimethylsilyl)oxy-1-indanone (1.002 g) as an oil.
Quantity
594 mg
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
724 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2,3-dihydro-4-hydroxy-1H-inden-1-one (1.0 g) in N,N-dimethylformamide (10 mL), imidazole (1.01 g) and tert-butyldimethylsilyl chloride (1.32 g) were sequentially added and the resultant reaction mixture was stirred at room temperature for 5 hours. The reaction mixture was poured into ethyl acetate-saturated aqueous sodium bicarbonate and the resultant reaction mixture was subjected to a phase separation. The organic phase was washed sequentially with water and a saturated saline and was dried over anhydrous sodium sulfate. From the organic phase, the solvent was distilled off under reduced pressure and the resultant residue was purified by silica gel column chromatography (eluate: n-hexane:ethyl acetate=95:5 to 90:10) to obtain the subject compound (1.63 g) as a pale yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-hydroxy-1-indanone (25.0 g, 169 mmol) in DMF (500 ml) was triethylamine (22.2 g, 220 mmol) added, to the resulting solution was tert-butyldimethylchlorosilane (28.0 g, 186 mmol) added. The reaction mixture was stirred overnight at room temperature and treated with water (500 ml) and extracted with diethyl ether (500 ml). The organic phase was collected and dried over sodium sulfate. Evaporation gave a yellow oil which was distilled under reduced pressure to give the indanone (36.68 g, 140 mmol, 82.7%) as a colourless oil (120–121° C./0.1 mbar).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
22.2 g
Type
reactant
Reaction Step Two
Quantity
28 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
82.7%

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